Product packaging for Lepromin(Cat. No.:CAS No. 11006-67-0)

Lepromin

Cat. No.: B1172087
CAS No.: 11006-67-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Origins of Lepromin in Leprosy Diagnosis

This compound, a suspension of heat-killed Mycobacterium leprae bacilli, emerged as a pivotal diagnostic tool in the early 20th century. Its development is rooted in the work of Japanese leprologist Kensuke Mitsuda, who in 1919 observed distinct delayed-type hypersensitivity (DTH) responses to intradermal injections of lepromatous tissue homogenates. This reaction, later termed the Mitsuda reaction, manifested as indurated nodules at the injection site after 3–4 weeks, correlating with host immune responses to Mycobacterium leprae.

Mitsuda’s this compound initially comprised autoclaved lepromatous nodules rich in bacilli. The test distinguished tuberculoid leprosy (strong DTH responses) from lepromatous leprosy (absent responses), revolutionizing leprosy classification. By the 1930s, this compound’s utility expanded beyond diagnosis to prognostication, as positive reactions indicated robust cell-mediated immunity and lower relapse risk.

Key advancements in this compound preparation came from Indian researcher Dharmendra in the 1940s, who isolated the protein fraction responsible for DTH responses. His work revealed that the nucleoprotein component of Mycobacterium leprae elicited early (48-hour) Fernandez reactions, while intact bacilli triggered late Mitsuda reactions. This dichotomy underscored the dual antigenic nature of this compound, linking its chemical composition to immunological outcomes.

Table 1: Key Milestones in this compound Development

Year Discovery/Advancement Contributor
1919 Mitsuda reaction described Kensuke Mitsuda
1941 Protein fraction identified as antigenic component Dharmendra
1970s Standardization using armadillo-derived Mycobacterium leprae WHO/IMMLEP

Evolution of this compound as an Immunological Tool

This compound’s role expanded into immunological research as scientists dissected its components. Dharmendra’s fractionation studies demonstrated that:

  • Nucleoprotein : Induced early Fernandez reactions (24–48 hours) via delayed-type hypersensitivity.
  • Intact bacilli : Elicited late Mitsuda reactions (3–4 weeks) dependent on macrophage-mediated granuloma formation.

This bifurcation clarified leprosy’s immunopathological spectrum. Tuberculoid leprosy patients exhibited vigorous Mitsuda responses, characterized by epithelioid granulomas and CD4+ T-cell infiltration. In contrast, lepromatous patients showed anergy, reflecting defective T-cell responses.

The 1970s saw efforts to standardize this compound. Traditional preparations from human tissue faced ethical and practical challenges, prompting shifts to armadillo-derived Mycobacterium leprae (this compound-A). Comparative studies confirmed that this compound-A provoked stronger reactions than human-derived this compound (this compound-H), enabling global standardization.

Table 2: Comparative Antigenicity of this compound Preparations

Parameter Human-Derived (this compound-H) Armadillo-Derived (this compound-A)
Source Lepromatous human tissue Mycobacterium leprae-infected armadillo tissue
Bacillary Load Variable (≤10^8 bacilli/mL) Standardized (10^8 bacilli/mL)
Reaction Intensity Moderate Enhanced granulomatous responses
Use in Research Historical Post-1970s standard

This compound also facilitated breakthroughs in T-cell immunology. In vitro assays using this compound-A revealed cross-reactivity with tuberculin purified protein derivative (PPD), suggesting shared epitopes between Mycobacterium leprae and Mycobacterium tuberculosis. Clonal analysis demonstrated that Mitsuda reactions involved CD4+ T-cells responsive to both pathogens, highlighting this compound’s utility in studying mycobacterial immunity.

Properties

CAS No.

11006-67-0

Molecular Formula

BH3NdO3-3

Origin of Product

United States

Scientific Research Applications

Clinical Applications

  • Diagnosis of Leprosy Types :
    • The lepromin skin test is crucial for differentiating between lepromatous and tuberculoid leprosy. A positive Mitsuda reaction indicates a robust cell-mediated immune response, while a negative result suggests a lepromatous type .
  • Prognostic Indicator :
    • The strength of the Mitsuda reaction can help predict disease progression and prognosis in leprosy patients, particularly those with indeterminate or borderline forms .
  • Epidemiological Studies :
    • This compound is used in population studies to assess immunity levels against Mycobacterium leprae. It helps identify contacts of leprosy patients who may be at risk of developing the disease .

Research Applications

  • Immunological Studies :
    • Research has focused on understanding the genetic factors influencing the immune response to this compound. Studies indicate that genetic polymorphisms may affect cytokine production in response to Mycobacterium leprae antigens .
  • Standardization Efforts :
    • Efforts to standardize this compound preparations have been made to enhance consistency in testing outcomes. Research has demonstrated that dilutions of this compound can improve specificity and reduce false-positive results in skin tests . For instance, a dilution of 1:8 is recommended for general populations to achieve reliable Mitsuda reactions .
  • Development of New Antigens :
    • Recent advancements have led to the development of new skin test antigens (MLSA-LAM and MLCwA) that may offer improved safety and efficacy profiles compared to traditional this compound preparations . These new antigens are undergoing clinical trials to evaluate their potential as alternatives for diagnosing and monitoring leprosy.

Case Study 1: Evaluation of Diluted this compound

A study assessed the effectiveness of various dilutions of this compound in distinguishing between different types of leprosy. The findings indicated that dilutions up to 1:16 significantly enhanced diagnostic accuracy, especially in differentiating between lepromatous and tuberculoid forms .

Case Study 2: Genetic Influences on Immune Response

Research involving patients from endemic regions revealed correlations between specific genetic markers and the strength of the this compound response. This study highlighted the importance of genetic predisposition in determining susceptibility to leprosy and response to treatment .

Chemical Reactions Analysis

Early Reaction (Fernandez Reaction)

  • Onset : 48 hours post-injection.

  • Chemical Basis : Mediated by soluble proteins (e.g., MLSA-LAM) triggering Type IV hypersensitivity.

  • Threshold : Induration ≥7 mm indicates positivity .

Late Reaction (Mitsuda Reaction)

  • Onset : 21–28 days post-injection.

  • Chemical Basis :

    • Requires intact bacillary components (e.g., cell wall lipids, peptidoglycan).

    • Granuloma formation driven by persistent particulate antigens .

  • Threshold : Nodule ≥7 mm indicates cell-mediated immunity .

Comparative Reactivity of this compound Preparations

Study DesignKey ResultSource
Normal tissue vs. This compoundNormal liver/skin suspensions induced false-positive Mitsuda reactions
Alcohol-treated this compoundLoss of acid-fastness did not abolish Mitsuda reactivity
Modern antigens (MLSA-LAM/MLCwA)20–25% sensitivity in tuberculoid leprosy; 100% specificity vs. TB

Dose-Dependent Responses

  • High-dose antigens (1.0 µg) : Lower specificity (60–70%) due to cross-reactivity .

  • Low-dose antigens (0.1 µg) : Higher specificity (95–100%) but reduced sensitivity .

Non-Specific Reactions and Limitations

  • False Positives : Normal tissue particles (e.g., collagen, melanin) mimic Mitsuda reactions, complicating interpretation .

  • Lipid Role : Soluble lipids do not drive reactions; particulate lipids from bacillary breakdown enhance granuloma formation .

Standardization Challenges

  • Variable Bacillary Load : Crude lepromins lack consistency in bacilli concentration, affecting reproducibility .

  • Antigen Stability : Long-term particle integrity is essential for sustained reactivity .

Recent Advances in Antigen Design

  • MLSA-LAM/MLCwA : Engineered to exclude immunosuppressive lipids, enhancing in vitro IFN-γ responses compared to whole M. leprae .

  • Phase II Trials : Demonstrated safety but highlighted trade-offs between sensitivity and specificity .

Comparison with Similar Compounds

Comparison with Animal-Derived Lepromins

Human vs. Armadillo Lepromin

Armadillo-derived this compound (this compound-A) was developed to address supply shortages of human-derived this compound (this compound-H). A 1975 study compared both in 115 leprosy patients:

  • Reaction intensity : this compound-A provoked stronger reactions than this compound-H, particularly in tuberculoid patients.
  • Diagnostic concordance: Both antigens produced identical response patterns, with lepromatous patients remaining non-reactive .
Human vs. Mouse this compound

Mouse-derived this compound, prepared via enzymatic digestion of infected tissues, showed diagnostic equivalence to human this compound in 49 patients. Non-reactivity in lepromatous cases confirmed shared antigenicity between human and mouse M. leprae .

Table 1: Comparison of this compound Sources

Source Reaction Intensity Specificity Use Case Reference
Human tissue Moderate High Clinical diagnostics
Armadillo tissue High High Standardized production
Mouse tissue Moderate High Research settings

Comparison with Other Mycobacterial Antigens

Tuberculin
  • Antigen source : Mycobacterium tuberculosis (PPD).
  • Test purpose: Diagnoses tuberculosis via delayed-type hypersensitivity (48–72 hours).
  • Cross-reactivity : this compound’s Fernandez reaction shares mechanistic similarities with tuberculin but differs in the Mitsuda reaction, which reflects granuloma formation unique to M. leprae .
BCG Vaccine

BCG vaccination induces this compound reactivity, suggesting shared antigens between BCG and M. leprae. A 1993 case-control study in Venezuela found BCG conferred 56% protection against leprosy, particularly multibacillary forms .

Mycobacterium w Vaccine

In a 1999 trial, the M. w vaccine combined with multidrug therapy (MDT) induced this compound positivity in 157 multibacillary patients. The vaccine group showed accelerated bacterial clearance (BI decline) and sustained Mitsuda reactions, outperforming MDT alone .

Table 2: this compound vs. Other Mycobacterial Antigens

Antigen Source Immune Response Diagnostic/Protective Role Reference
This compound M. leprae Granulomatous (Mitsuda) Predicts leprosy resistance
Tuberculin M. tuberculosis Delayed hypersensitivity TB diagnosis
BCG Attenuated M. bovis Cross-reactive DTH Partial leprosy protection
M. w vaccine Autoclaved M. w Enhanced Mitsuda Adjunct to MDT

Impact of Immunostimulants on this compound Reactivity

  • Oral Zinc : In 15 multibacillary patients, zinc supplementation with dapsone accelerated bacterial clearance and induced this compound positivity in 33% of cases, compared to 10% in controls .
  • Repeated this compound Testing : Evidence suggests repeated this compound injections may induce reactivity, but its correlation with immunity remains debated .

Standardization and Efficacy Considerations

  • Concentration : Standard this compound contains 160 million bacilli/mL; a 1:8 dilution (20 million/mL) optimizes Mitsuda reactivity .
  • False Positives : Dilutions up to 1:16 improve specificity in distinguishing lepromatous and tuberculoid leprosy .

Q & A

Q. What methodological steps are critical for standardizing the lepromin test in clinical studies?

The this compound test requires precise preparation of the antigen (heat-killed Mycobacterium leprae homogenate) and strict adherence to intradermal injection protocols. Key steps include:

  • Validating antigen purity via spectrophotometry or SDS-PAGE .
  • Measuring induration diameter at 48 hours (Fernandez reaction) and 3–4 weeks (Mitsuda reaction) to differentiate early vs. delayed hypersensitivity .
  • Including positive (tuberculin-tested individuals) and negative controls to minimize inter-laboratory variability .

Q. How does the Fernandez reaction inform this compound test interpretation, and how can procedural errors be mitigated?

The Fernandez reaction (48-hour read) indicates Type IV hypersensitivity , reflecting prior exposure to M. leprae. To ensure accuracy:

  • Use calibrated syringes for consistent 0.1 mL intradermal injections.
  • Train evaluators to distinguish nonspecific inflammation from true induration using standardized calipers .
  • Document ambient temperature and patient immune status (e.g., HIV co-infection) to contextualize false negatives .

Advanced Research Questions

Q. How can conflicting data on this compound reactivity in borderline leprosy patients be resolved?

Contradictions often arise from heterogeneous patient stratification or antigen batch variability. Strategies include:

  • Subgroup analysis by Ridley-Jopling classification (e.g., tuberculoid vs. lepromatous) to isolate immune response patterns .
  • Cross-referencing with IFN-γ release assays to validate cell-mediated immunity .
  • Meta-analyses of historical data (e.g., Wade, 1955) to identify reactivity trends post-repeated testing .

Q. What longitudinal study designs are optimal for tracking this compound-induced immune modulation in leprosy patients?

  • Cohort studies with biannual this compound tests over 5+ years, paired with PBMC transcriptomics to map Th1/Th2 cytokine shifts .
  • Ethical safeguards : Obtain informed consent for long-term follow-ups and provide post-test counseling for psychological impacts .
  • Use mixed-effects models to account for dropout rates and confounding variables (e.g., BCG vaccination history) .

Methodological Frameworks

Q. Which frameworks (e.g., PICO, FINER) are most effective for structuring this compound-related research questions?

  • PICO : Define Population (leprosy subtypes), Intervention (this compound dosage), Comparison (tuberculin controls), Outcome (induration size/immune markers) .
  • FINER criteria : Ensure questions are Feasible (e.g., accessible patient cohorts), Novel (e.g., exploring miRNA biomarkers post-lepromin), and Ethical (e.g., equitable participant selection) .

Ethical and Reproducibility Considerations

Q. What ethical guidelines are paramount for this compound studies involving vulnerable populations?

  • Prioritize autonomy : Use culturally adapted consent forms for low-literacy communities .
  • Beneficence : Partner with local clinics to provide post-test leprosy care .
  • Justice : Avoid over-sampling high-endemic regions without reciprocal healthcare investments .

Q. How should this compound test data be statistically analyzed to address cohort heterogeneity?

  • Apply multivariate regression to control for age, sex, and comorbidities.
  • Report 95% confidence intervals for induration size means and use Cohen’s κ for inter-rater reliability in result interpretation .

Q. What documentation standards ensure reproducibility of this compound preparation protocols?

  • Publish supplementary methods detailing:
  • Antigen extraction buffers (e.g., phosphate vs. Tris-based) .
  • Centrifugation speed/time for M. leprae homogenate clarification .
    • Deposit raw data (e.g., spectrophotometric absorbance values) in public repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.